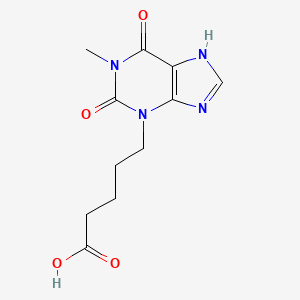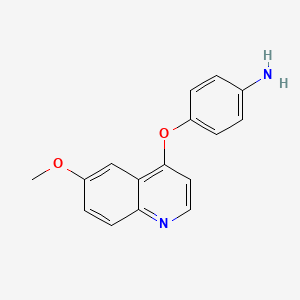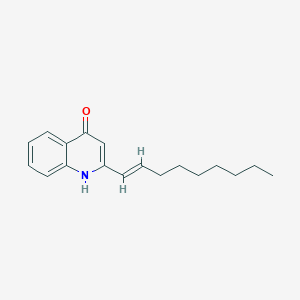
5-(1-Methyl-2,6-dioxo-1,2,6,7-tetrahydro-3H-purin-3-yl)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Methyl-2,6-dioxo-1H-purin-3(2H,6H,7H)-yl)pentanoic acid is a complex organic compound that belongs to the class of purine derivatives. These compounds are known for their significant roles in biological systems, including their involvement in nucleic acid metabolism and various biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methyl-2,6-dioxo-1H-purin-3(2H,6H,7H)-yl)pentanoic acid typically involves multi-step organic reactions. The starting materials often include purine derivatives and pentanoic acid derivatives. Common synthetic routes may involve:
- Alkylation reactions
- Condensation reactions
- Oxidation and reduction steps
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale organic synthesis techniques, including:
- Batch reactors for controlled reaction conditions
- Continuous flow reactors for efficient production
- Purification steps such as crystallization and chromatography
Chemical Reactions Analysis
Types of Reactions
5-(1-Methyl-2,6-dioxo-1H-purin-3(2H,6H,7H)-yl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states
Reduction: Conversion to lower oxidation states
Substitution: Replacement of functional groups
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium on carbon, platinum
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
5-(1-Methyl-2,6-dioxo-1H-purin-3(2H,6H,7H)-yl)pentanoic acid has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules
Biology: Studied for its role in metabolic pathways
Medicine: Potential therapeutic applications due to its biological activity
Industry: Used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 5-(1-Methyl-2,6-dioxo-1H-purin-3(2H,6H,7H)-yl)pentanoic acid involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Blocking the activity of key enzymes
Receptor binding: Interacting with cellular receptors to modulate biological responses
Signal transduction: Affecting intracellular signaling pathways
Comparison with Similar Compounds
Similar Compounds
Adenosine: A purine nucleoside involved in energy transfer
Guanosine: Another purine nucleoside with similar biological functions
Xanthine derivatives: Compounds with similar structures and functions
Uniqueness
5-(1-Methyl-2,6-dioxo-1H-purin-3(2H,6H,7H)-yl)pentanoic acid is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties compared to other purine derivatives.
Properties
CAS No. |
79127-51-8 |
|---|---|
Molecular Formula |
C11H14N4O4 |
Molecular Weight |
266.25 g/mol |
IUPAC Name |
5-(1-methyl-2,6-dioxo-7H-purin-3-yl)pentanoic acid |
InChI |
InChI=1S/C11H14N4O4/c1-14-10(18)8-9(13-6-12-8)15(11(14)19)5-3-2-4-7(16)17/h6H,2-5H2,1H3,(H,12,13)(H,16,17) |
InChI Key |
UETBVPZWGKNKSD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(N=CN2)N(C1=O)CCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)cyclopentanone](/img/structure/B11849260.png)










![6-Bromo-3-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B11849331.png)
![8-Bromo-1-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one](/img/structure/B11849341.png)

